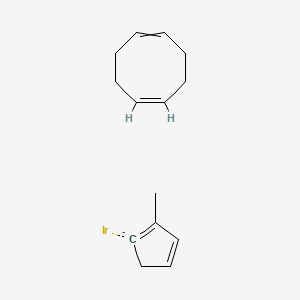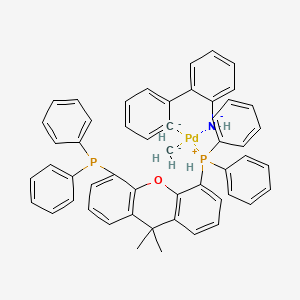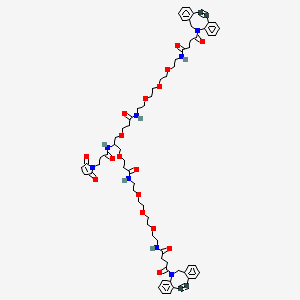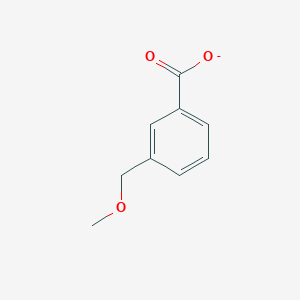
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(i)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) is an organometallic compound with the chemical formula C14H19Ir. This compound is notable for its use in various catalytic processes and its unique structure, which includes a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand coordinated to an iridium center .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadiene and 1,5-cyclooctadiene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
科学的研究の応用
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) has a wide range of applications in scientific research, including:
作用機序
The mechanism by which (Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) exerts its effects involves the coordination of the iridium center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the iridium center activates hydrogen molecules, enabling their addition to unsaturated substrates .
類似化合物との比較
Similar Compounds
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): Similar in structure but with an acetylacetonato ligand instead of a methylcyclopentadienyl ligand.
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer: Contains a methoxy ligand and forms a dimeric structure.
Uniqueness
(Methylcyclopentadienyl) (1,5-cyclooctadiene)iridium(I) is unique due to its specific ligand combination, which imparts distinct reactivity and catalytic properties. The presence of the methylcyclopentadienyl ligand, in particular, influences the electronic properties of the iridium center, making it suitable for specific catalytic applications .
特性
分子式 |
C14H19Ir- |
|---|---|
分子量 |
379.52 g/mol |
IUPAC名 |
(5Z)-cycloocta-1,5-diene;iridium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2,4H,3H2,1H3;/q;-1;/b2-1-,8-7?;; |
InChIキー |
KPCZYEUFMAUVQQ-RPMSXJIWSA-N |
異性体SMILES |
CC1=[C-]CC=C1.C1C/C=C\CCC=C1.[Ir] |
正規SMILES |
CC1=[C-]CC=C1.C1CC=CCCC=C1.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)






![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)


